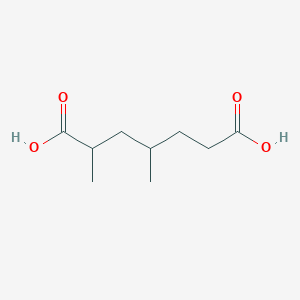

2,4-Dimethylpimelic acid

描述

2,4-Dimethylpimelic acid (C₉H₁₆O₄, molecular weight: 188.22 g/mol) is a seven-carbon dicarboxylic acid with methyl substituents at the 2- and 4-positions. It belongs to the fatty acid class and has been identified in bioactive fractions of Andrographis paniculata extracts, where it may contribute to antiviral activity against enveloped viruses like H3N2 and HSV-1 . Its structure features two carboxylic acid groups and two methyl branches, which influence its physicochemical properties and biological interactions.

属性

分子式 |

C9H16O4 |

|---|---|

分子量 |

188.22 g/mol |

IUPAC 名称 |

2,4-dimethylheptanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(3-4-8(10)11)5-7(2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI 键 |

TVWOTZQAXZHSLO-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)CC(C)C(=O)O |

规范 SMILES |

CC(CCC(=O)O)CC(C)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 2,4-dimethylpimelic acid and analogous compounds:

Key Observations:

- Stereochemistry : The (2R,4R)-stereoisomer of heptanedioic acid highlights how chiral centers can influence interactions in enzymatic or receptor-based systems, even with identical molecular formulas .

- Functional Groups : Ester derivatives like pimelic acid diethyl ester exhibit increased lipophilicity compared to dicarboxylic acids, enhancing their utility in organic synthesis .

- Aromatic vs. Aliphatic : 2,4-Dimethylbenzoic acid (aromatic) has distinct electronic properties and acidity (pKa ~4.4) compared to aliphatic dicarboxylic acids like this compound (pKa1 ~3.0, pKa2 ~5.0) .

Physicochemical Properties

- Solubility : Aliphatic dicarboxylic acids (e.g., this compound) are more water-soluble than aromatic analogues due to polar carboxylic groups. Methyl branching reduces solubility slightly compared to linear chains.

常见问题

Q. How can temporal variability in 2,4-D exposure data be addressed in longitudinal studies?

- Design : Collect repeated biomonitoring samples (e.g., weekly or post-application) to capture short-term spikes. Use mixed-effects models to differentiate between intra- and inter-individual variability .

- Challenges : Physiological half-life of 2,4-D (~18 hours) necessitates frequent sampling to avoid missing exposure windows .

Q. What strategies resolve contradictions between environmental monitoring and biomonitoring data?

- Integration : Combine environmental data (e.g., soil/water concentrations) with biomonitoring results using pharmacokinetic modeling to estimate absorption rates .

- Limitations : Address discrepancies due to unmeasured pathways (e.g., dermal absorption) or non-dietary sources .

Q. How can photocatalytic degradation of 2,4-D be optimized for environmental remediation studies?

- Methods : Use TiO₂-based catalysts under UV light, with modifications (e.g., Ca–Ce–W doping) to enhance efficiency. Monitor degradation byproducts (e.g., chlorinated intermediates) via high-resolution MS .

- Kinetics : Apply Langmuir-Hinshelwood models to describe adsorption and reaction rates on catalyst surfaces .

Q. What systematic approaches ensure robust literature reviews for 2,4-D toxicity assessments?

- Search Strategy : Use databases (PubMed, TOXLINE) with keywords: "2,4-Dichlorophenoxyacetic acid," "toxicokinetics," "biomarkers," and "epidemiology". Include gray literature (e.g., TSCATS) for unpublished industry data .

- Quality Criteria : Exclude studies lacking QC documentation (e.g., contamination controls, analyte stability tests) .

Methodological Best Practices

Q. How should researchers design experiments to minimize contamination in 2,4-D analyses?

- Preventive Measures : Use blank samples processed in parallel with study samples. Avoid plasticizers in labware by using glass or polytetrafluoroethylene (PTFE) materials .

- Documentation : Report limits of detection (LODs), recovery rates, and contamination incidents in publications .

Q. What statistical methods are appropriate for analyzing clustered 2,4-D exposure data?

- Approach : Use hierarchical linear models to account for nested data (e.g., multiple samples per participant). Adjust for covariates like age, diet, and occupation .

- Software : Implement via R (

lme4package) or SAS (PROC MIXED) .

Q. How can electrochemical sensors improve real-time detection of 2,4-D in field studies?

- Innovation : Develop photoelectrochemical sensors with molecularly imprinted polymers (MIPs) for selectivity. Validate against gold-standard LC-MS/MS .

- Limitations : Address interference from co-occurring herbicides (e.g., glyphosate) via cross-reactivity testing .

Data Reporting and Reproducibility

Q. What metadata is critical for sharing 2,4-D research data?

Q. How can researchers enhance reproducibility in 2,4-D degradation studies?

- Guidelines : Provide catalyst synthesis protocols (e.g., calcination temperature, doping ratios) and raw spectral data (FTIR, XRD) in supplementary materials .

- Collaboration : Share datasets via repositories like Zenodo or Figshare to enable meta-analyses .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to human biomonitoring studies involving 2,4-D?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。